

# Technical Support Center: TFLLRNPNDK-NH2 (PAR1 Activating Peptide)

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## Compound of Interest

Compound Name: *Tfllrnpndk-NH2*

Cat. No.: *B12379800*

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This guide provides troubleshooting and frequently asked questions for researchers using the Protease-Activated Receptor 1 (PAR1) activating peptide, **TFLLRNPNDK-NH2**.

## Section 1: Quality Control and Purity Assessment

Ensuring the quality and purity of your peptide is the first critical step for reproducible experimental results.

### Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of **TFLLRNPNDK-NH2**?

A1: The theoretical monoisotopic molecular weight of **TFLLRNPNDK-NH2** (C<sub>59</sub>H<sub>94</sub>N<sub>18</sub>O<sub>16</sub>) is 1330.71 Da. This is the value you should look for in your mass spectrometry analysis.

Q2: How should I assess the purity of my **TFLLRNPNDK-NH2** sample?

A2: The standard method for assessing peptide purity is High-Performance Liquid Chromatography (HPLC), typically reverse-phase HPLC (RP-HPLC). Purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally recommended for cell-based assays. Mass Spectrometry (MS) should be used in conjunction with HPLC to confirm the identity of the main peak.

Q3: What are common impurities found in synthetic peptides like this?

A3: Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and peptides with modified amino acids. Counter-ions from the purification process (e.g., trifluoroacetic acid, TFA) are also present and can affect peptide solubility and cell viability at high concentrations.

## Quantitative Data Summary

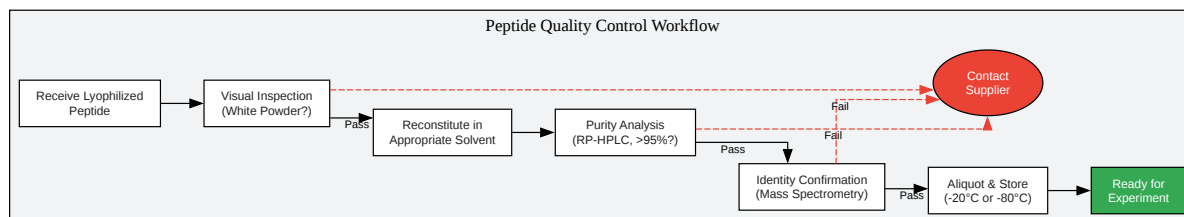
Table 1: Physicochemical Properties & QC Specifications

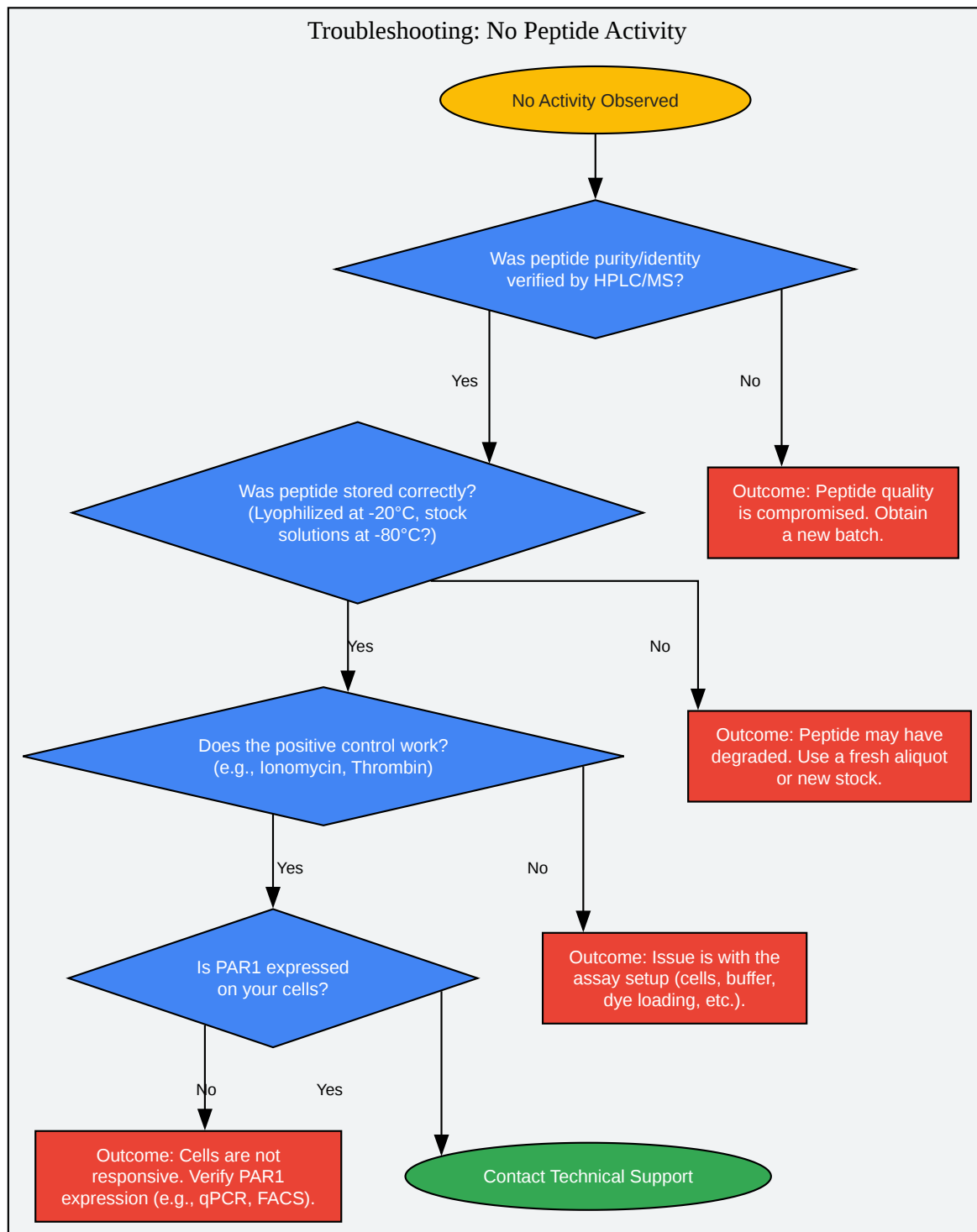
Parameter	Value	Method of Verification
Sequence	Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH <sub>2</sub>	Amino Acid Analysis / MS
Molecular Formula	C <sub>59</sub> H <sub>94</sub> N <sub>18</sub> O <sub>16</sub>	---
Monoisotopic Mass	1330.71 Da	Mass Spectrometry (MS)
Purity (Recommended)	≥95%	HPLC
Appearance	White lyophilized powder	Visual Inspection
Solubility	Water or aqueous buffers	Solubility Test

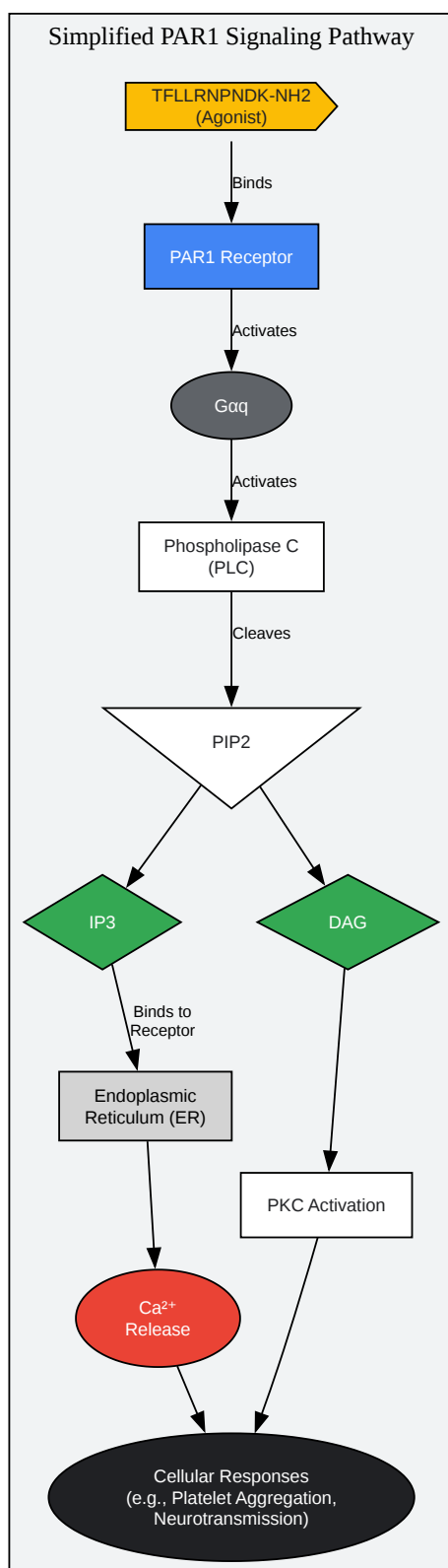
## Section 2: Experimental Protocols & Workflows

### Recommended QC Workflow

A systematic check of your peptide upon receipt is crucial. The following workflow ensures that the material is suitable for your experiments.







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